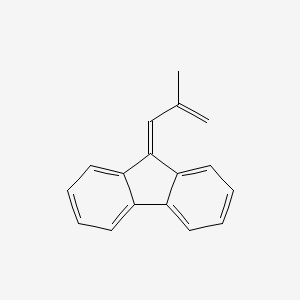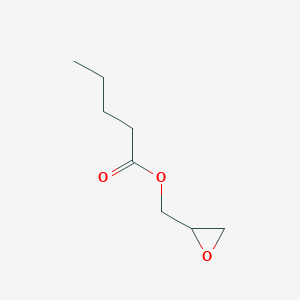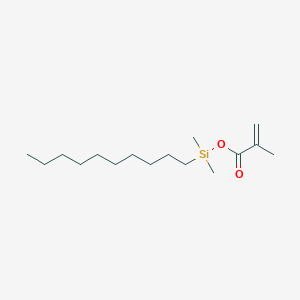![molecular formula C12H18INO4 B14309890 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 114622-89-8](/img/structure/B14309890.png)
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyloxy group attached to a dihydroxybenzene ring, along with a trimethylethan-1-aminium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 3,5-dihydroxybenzoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated purification systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Hydroquinones are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds.
Biology: The compound is studied for its potential antioxidant properties due to the presence of dihydroxybenzene.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3,4-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N-dimethylethan-1-aminium iodide
- 2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium iodide
Uniqueness
2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of both dihydroxybenzene and trimethylethan-1-aminium iodide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
| 114622-89-8 | |
Formule moléculaire |
C12H18INO4 |
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
2-(3,5-dihydroxybenzoyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H17NO4.HI/c1-13(2,3)4-5-17-12(16)9-6-10(14)8-11(15)7-9;/h6-8H,4-5H2,1-3H3,(H-,14,15);1H |
Clé InChI |
FSCURWCFEAAVDP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C1=CC(=CC(=C1)O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/no-structure.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)



![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)

![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
